1-((4-Isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-((4-Isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a phenoxy group, an isopropyl group, and two methoxy groups attached to the tetrahydroisoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-isopropylphenol with a suitable alkylating agent to form the 4-isopropylphenoxy intermediate.
Coupling with Isoquinoline Derivative: The phenoxy intermediate is then coupled with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivative under specific reaction conditions, often involving a base and a solvent such as dichloromethane.
Final Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key considerations include the selection of efficient catalysts, reaction conditions, and purification methods to ensure the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-((4-Isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The phenoxy and methoxy groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Reduced tetrahydroisoquinoline derivatives.
Substitution: Substituted phenoxy or methoxy derivatives.
Scientific Research Applications
1-((4-Isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((4-Isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce specific biological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-((4-Ethylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 1-((4-Propylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Uniqueness
1-((4-Isopropylphenoxy)methyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the isopropyl group, which may confer distinct steric and electronic properties compared to its analogs
Properties
Molecular Formula |
C21H27NO3 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
6,7-dimethoxy-1-[(4-propan-2-ylphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C21H27NO3/c1-14(2)15-5-7-17(8-6-15)25-13-19-18-12-21(24-4)20(23-3)11-16(18)9-10-22-19/h5-8,11-12,14,19,22H,9-10,13H2,1-4H3 |
InChI Key |
SXEUGKGJVRBMOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2)OC)OC |
solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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